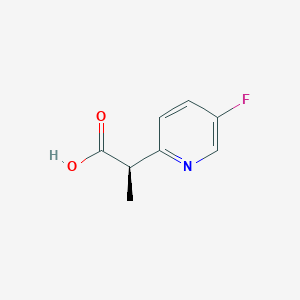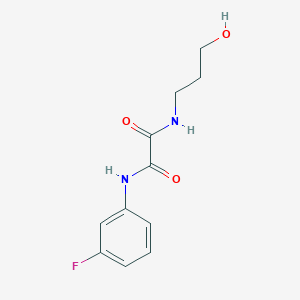
(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid, also known as 5-Fluoro-2-pyridylalanine, is an amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a fluorinated analog of the natural amino acid phenylalanine and has been found to exhibit unique biochemical and physiological properties that make it a valuable tool for studying protein structure and function.
Mécanisme D'action
The mechanism of action of (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid is not fully understood, but it is believed to act as a structural mimic of phenylalanine in proteins. The fluorine atom in this compound is thought to introduce subtle changes in protein structure and dynamics, which can alter protein function in a variety of ways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of unique biochemical and physiological effects. For example, this compound has been shown to alter the binding affinity of certain ligands to proteins, as well as affect protein stability and folding. Additionally, this compound has been found to be non-toxic to cells at concentrations typically used in research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid is its ability to selectively incorporate into proteins containing phenylalanine residues. This makes it a valuable tool for studying specific proteins and their functions. However, one limitation of this compound is that it may not be suitable for all proteins, as the introduction of a fluorine atom can alter protein structure and function in unpredictable ways.
Orientations Futures
There are many potential future directions for research involving (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid. One area of interest is the development of new methods for incorporating this compound into proteins, as well as the development of new probes and assays for studying protein function using this compound. Additionally, there is potential for this compound to be used in drug discovery and development, as it may be possible to use this compound as a tool for studying the interactions between drugs and their protein targets.
Méthodes De Synthèse
The synthesis of (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid involves several steps starting from commercially available starting materials. The first step involves the conversion of 2-cyanopyridine to 2-(5-fluoropyridin-2-yl)acetonitrile through a nucleophilic substitution reaction. The resulting intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the final product through a diastereoselective alkylation reaction using (R)-2-bromo-1-phenylethanol as the chiral auxiliary.
Applications De Recherche Scientifique
(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid has been used extensively in scientific research as a tool for studying protein structure and function. This compound is particularly useful for studying proteins that contain phenylalanine residues, as it can be selectively incorporated into these proteins using standard protein expression techniques. Once incorporated, the fluorine atom in this compound can be used as a probe to study protein dynamics, ligand binding, and other aspects of protein function.
Propriétés
IUPAC Name |
(2R)-2-(5-fluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTNNUFIJSCMHK-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)


![2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2824096.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2824098.png)


![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2824101.png)


